molecular formula C13H19N3O4S B15273974 4-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide

4-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B15273974
M. Wt: 313.37 g/mol
InChI Key: GHNSRTFXRVJIEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. These methods often include continuous flow processes and the use of catalysts to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to bind to and inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide is unique due to the presence of both the nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H19N3O4S

Molecular Weight

313.37 g/mol

IUPAC Name

4-nitro-N-(2-piperidin-3-ylethyl)benzenesulfonamide

InChI

InChI=1S/C13H19N3O4S/c17-16(18)12-3-5-13(6-4-12)21(19,20)15-9-7-11-2-1-8-14-10-11/h3-6,11,14-15H,1-2,7-10H2

InChI Key

GHNSRTFXRVJIEA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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